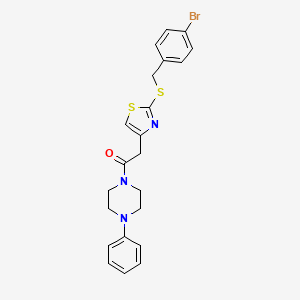
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a thiazole ring, a bromobenzyl group, and a phenylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction where a bromobenzyl halide reacts with the thiazole derivative.
Attachment of Phenylpiperazine: The final step involves the coupling of the thiazole-bromobenzyl intermediate with phenylpiperazine under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenylpiperazine moiety.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the ethanone moiety, such as alcohols.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone has several research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects in treating neurological disorders such as anxiety and depression.
Industry: Potential use in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in neurological pathways. The phenylpiperazine moiety is known to interact with serotonin receptors, which could explain its potential effects on mood and anxiety. The thiazole ring may also play a role in modulating enzyme activity.
類似化合物との比較
- 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Comparison:
- Uniqueness: The presence of the bromine atom in 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone may confer unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro or methyl analogs.
- Reactivity: The bromine atom can be more easily substituted compared to chlorine or methyl groups, providing more versatility in chemical modifications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
特性
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3OS2/c23-18-8-6-17(7-9-18)15-28-22-24-19(16-29-22)14-21(27)26-12-10-25(11-13-26)20-4-2-1-3-5-20/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTBPPFFNDASRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
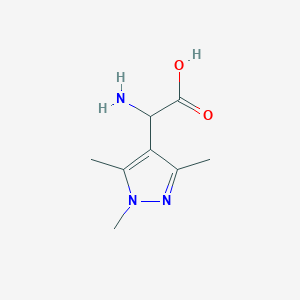
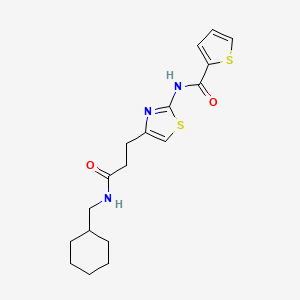
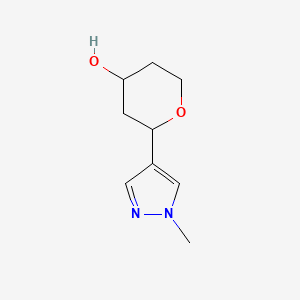
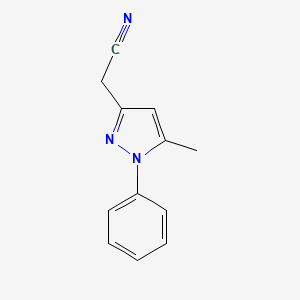
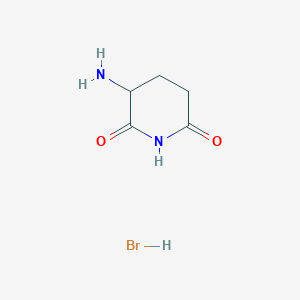
![N-(1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethyl)prop-2-enamide](/img/structure/B2860992.png)
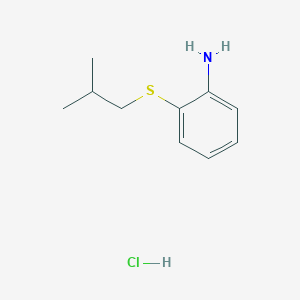
![2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2860994.png)
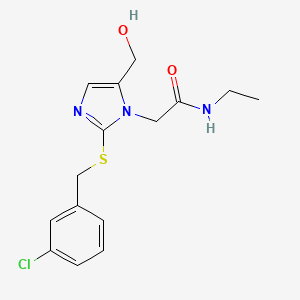
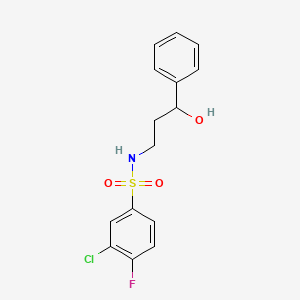
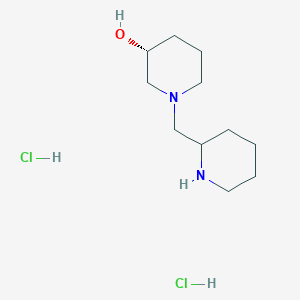
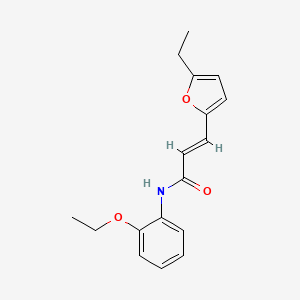
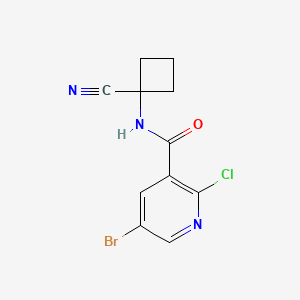
![N-cyclopropyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B2861005.png)
